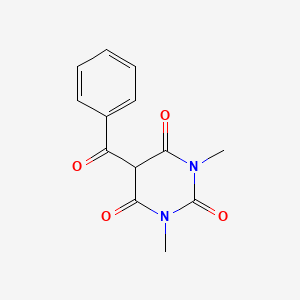

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Overview

Description

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (5-BPDMT) is a novel and highly versatile compound with a wide range of potential applications in scientific research. It is an organic compound belonging to the pyrimidinetrione family, which is characterized by its three-dimensional structure and the presence of two oxygen atoms in the ring. 5-BPDMT is a relatively new compound that has been studied in depth in recent years, with a number of promising results.

Scientific Research Applications

Synthesis and Chemical Reactivity

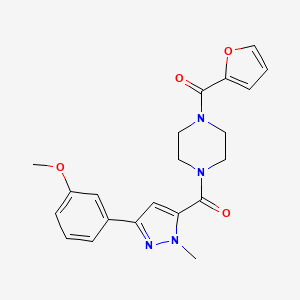

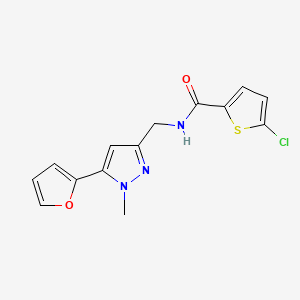

5-Benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives are valuable intermediates in organic synthesis, facilitating the creation of novel heterocyclic compounds. For example, the compound has been utilized in the synthesis of pyrimidine-linked pyrazole heterocyclics, showcasing its role in creating compounds with insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, its derivatives have been involved in regioselective synthesis under solvent-free conditions, leading to the production of substituted pyrazolo[1,5-a]pyrimidines, which highlights the versatility and eco-friendly aspects of reactions involving this compound (Quiroga et al., 2008).

Biological Activities

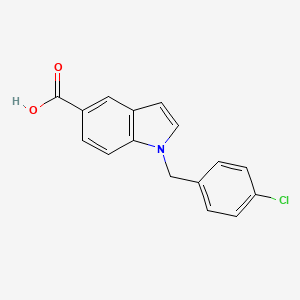

Research into the biological activities of derivatives of this compound has revealed a range of potential therapeutic applications. Some derivatives have been evaluated for their antifolate activity, a key area of interest in cancer chemotherapy and antibacterial drug development (Piper et al., 1986). Additionally, compounds synthesized from this chemical scaffold have shown significant antitumor activities, further underscoring the medicinal chemistry relevance of this compound and its analogues (Grivsky et al., 1980).

Antiviral Activities

Another notable application area is in the development of antiviral agents. Derivatives of this compound have been investigated for their potential to inhibit viral replication, with some compounds exhibiting notable activities against the influenza virus (Hebishy et al., 2020). This research signifies the compound's contribution to the fight against infectious diseases.

properties

IUPAC Name |

5-benzoyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-14-11(17)9(12(18)15(2)13(14)19)10(16)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAPPXNROQLECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide](/img/structure/B2860744.png)

![2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2860745.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide](/img/structure/B2860762.png)

![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2860765.png)